3-Methyl-1-oxo-isochroman-3-carboxylic acid (3-chloro-phenyl)-amide
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Overview
Description
3-Methyl-1-oxo-isochroman-3-carboxylic acid (3-chloro-phenyl)-amide is an organic compound that belongs to the class of isochroman derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the isochroman ring system, along with the carboxylic acid and amide functional groups, makes this compound an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-oxo-isochroman-3-carboxylic acid (3-chloro-phenyl)-amide typically involves the following steps:
Formation of the Isochroman Ring: This can be achieved through cyclization reactions involving appropriate precursors such as ortho-hydroxybenzaldehydes and alkenes.
Introduction of the Carboxylic Acid Group: This step may involve oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Amidation Reaction: The final step involves the reaction of the carboxylic acid with 3-chloro-aniline in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form carboxylic acids or ketones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of the isochroman ring and amide group suggests potential interactions with proteins through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Isochroman Derivatives: Compounds with similar ring structures.
Carboxylic Acid Amides: Compounds with similar functional groups.
Uniqueness
The unique combination of the isochroman ring, carboxylic acid, and amide functional groups, along with the chloro-substituted phenyl ring, distinguishes this compound from other similar molecules. This structural uniqueness may confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H14ClNO3 |
---|---|
Molecular Weight |
315.7 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide |
InChI |
InChI=1S/C17H14ClNO3/c1-17(16(21)19-13-7-4-6-12(18)9-13)10-11-5-2-3-8-14(11)15(20)22-17/h2-9H,10H2,1H3,(H,19,21) |
InChI Key |
YOPMZWOJIUDTJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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